2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide
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Overview
Description
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide is a chemical compound with a complex structure that includes an amino group, a propanamide group, and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1,4-benzodioxane: A structurally similar compound with a benzodioxane ring.
2-amino-3-ethyl-1-chloroheptane: Another amine derivative with different substituents.
Uniqueness
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide is unique due to its specific combination of functional groups and the presence of the benzodioxin ring.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
HQRSYHZQMWOHBJ-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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